ethyl 3-[(3-bromobenzoyl)amino]benzoate
Description
Ethyl 3-[(3-bromobenzoyl)amino]benzoate (CAS: 384367-94-6) is a benzoate ester derivative featuring a 3-bromobenzoyl amide substituent at the meta position of the benzene ring. Its molecular formula is C₂₂H₂₁BrN₂O₅, with a molecular weight of 473.3 g/mol . Key physicochemical properties include an XLogP3 value of 4.1 (indicating moderate lipophilicity), 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 7 rotatable bonds .
Properties
IUPAC Name |
ethyl 3-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIXCWRSFMNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-bromobenzoyl)amino]benzoate typically involves the reaction of 3-bromobenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol.
Oxidation: The aromatic ring can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-[(3-bromobenzyl)amino]benzoate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Ethyl 3-[(3-bromobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares ethyl 3-[(3-bromobenzoyl)amino]benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
- Bromine Substitution: Bromine at the meta position (as in the target compound) increases molecular weight and lipophilicity compared to para-substituted analogues (e.g., ethyl 4-(dimethylamino)benzoate) .
- Amide vs.
- Fluorine Incorporation: Compound 14’s tetrafluoropropoxy group introduces high electronegativity and metabolic stability, contrasting with the target compound’s non-fluorinated structure .
Enzyme Inhibition
- Compound 3 () inhibits trypanothione reductase in Leishmania infantum, attributed to its 4-nitrophenyl ketone group, which likely interacts with the enzyme’s active site . The target compound’s bromobenzoyl group may offer similar steric bulk but lacks the electron-withdrawing nitro group, possibly altering binding affinity.
- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate () exhibits antitumor activity, suggesting that carbamothioyl substituents can modulate biological activity compared to bromobenzoyl amides .
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